methyl 4-{[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]methyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Methyl 4-{[4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazol-1-yl]methyl}benzoate is a complex organic compound with a fused pyrazole and benzoate structure.
- Its molecular formula is C28H26N2O2.
- The compound exhibits interesting biological activities, making it relevant for scientific research and potential applications.
Preparation Methods
- One synthetic route involves a three-component reaction:
- 3-methyl-1-phenyl-5-pyrazolone (1) reacts with various benzaldehydes (2) catalyzed by sodium acetate at room temperature.
- The resulting 4,4ʹ-(arylmethylene)bis(1H-pyrazol-5-ols) derivatives are obtained in high to excellent yields.
- Industrial production methods may vary, but this efficient synthetic route provides a starting point.
Chemical Reactions Analysis
- The compound can undergo various reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the aromatic rings can be replaced.
- Common reagents include oxidizing agents, reducing agents, and nucleophiles.
- Major products depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., cytotoxicity).
Medicine: May have applications in drug development.
Industry: Relevant for fine chemicals and pharmaceuticals.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets.
- Further research is needed to elucidate the exact pathways and cellular effects.
Comparison with Similar Compounds
Properties
Molecular Formula |
C27H26N2O2 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
methyl 4-[[4-methyl-3,5-bis(3-methylphenyl)pyrazol-1-yl]methyl]benzoate |
InChI |
InChI=1S/C27H26N2O2/c1-18-7-5-9-23(15-18)25-20(3)26(24-10-6-8-19(2)16-24)29(28-25)17-21-11-13-22(14-12-21)27(30)31-4/h5-16H,17H2,1-4H3 |
InChI Key |
UXBRVTYSKLREEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C(=NN2CC3=CC=C(C=C3)C(=O)OC)C4=CC=CC(=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.